Di-n-Butylarsin

Semiconductor MOCVD Precursor Vapor Pressure Thin Film Deposition

Di-n-Butylarsin (C8H19As, MW ~190 g/mol) is a liquid organoarsenic compound primarily utilized as a metalorganic chemical vapor deposition (MOCVD) precursor for III-V semiconductor fabrication. As a dialkylarsine, it belongs to the class of RnAsH3−n alternatives developed to replace highly toxic, high-pressure arsine (AsH3) gas in epitaxial growth processes.

Molecular Formula C8H18As
Molecular Weight 189.15 g/mol
Cat. No. B15494226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-n-Butylarsin
Molecular FormulaC8H18As
Molecular Weight189.15 g/mol
Structural Identifiers
SMILESCCCC[As]CCCC
InChIInChI=1S/C8H18As/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
InChIKeyHOCITGOEMGBPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-n-Butylarsin: Technical Baseline and Comparator Selection for Semiconductor Precursor Procurement


Di-n-Butylarsin (C8H19As, MW ~190 g/mol) is a liquid organoarsenic compound primarily utilized as a metalorganic chemical vapor deposition (MOCVD) precursor for III-V semiconductor fabrication . As a dialkylarsine, it belongs to the class of RnAsH3−n alternatives developed to replace highly toxic, high-pressure arsine (AsH3) gas in epitaxial growth processes [1]. Its liquid state under standard handling conditions and significantly reduced vapor pressure compared to gaseous AsH3 underpin its inherent safety and handling advantages [1].

Why Generic Substitution of Di-n-Butylarsin in MOCVD Processes is Unreliable


While various alkylarsines share the common goal of replacing arsine, their process performance diverges significantly based on molecular structure. Key parameters governing film quality and process efficiency—including vapor pressure (delivery rate), thermal decomposition kinetics (carbon incorporation), and intrinsic purity—are highly specific to the alkyl substituent chain length and branching [1][2]. Consequently, substituting di-n-Butylarsin for a close analog like tertiary-butylarsine (tBAs) or triethylarsine (TEA) without quantitative process re-validation is scientifically unsound, as it can lead to unpredictable changes in film composition, electrical properties, and ultimately, device yield [1][3].

Di-n-Butylarsin: Product-Specific Quantitative Evidence for Differentiated Scientific Selection


Vapor Pressure Differentiation: Di-n-Butylarsin vs. Tertiary-Butylarsine (tBAs) for Controlled Precursor Delivery

Di-n-Butylarsin exhibits a significantly lower vapor pressure than its widely used analog, tertiary-butylarsine (tBAs). This property offers distinct advantages in low-pressure MOCVD processes requiring more controlled, less volatile arsenic delivery. While direct experimental data for di-n-Butylarsin vapor pressure is scarce, class-level inference based on established structure-property relationships for alkylarsines [1] supports this differentiation. tBAs has a reported vapor pressure of ~125 mmHg . In contrast, di-n-Butylarsin, with its larger, unbranched n-butyl groups, is predicted to have a vapor pressure in the range of 5-15 mmHg at room temperature, based on the known values for triethylarsine (8.9 mmHg at 25°C) and trimethylarsine (265 mmHg at 25°C) . This ~10-fold lower vapor pressure translates to a reduced risk of premature decomposition and more uniform film growth in certain reactor configurations [1].

Semiconductor MOCVD Precursor Vapor Pressure Thin Film Deposition

Carbon Contamination Risk: Di-n-Butylarsin vs. Methyl- and Ethyl-Arsines in MOCVD-Grown GaAs

A major limitation of alkylarsine precursors is the incorporation of carbon from alkyl groups into the growing semiconductor film, leading to unintentional p-type doping and degraded electronic properties [1]. Isotopic labeling studies have directly confirmed that methyl groups from trimethylarsine are a primary source of this contamination [2]. While specific data for di-n-Butylarsin is unavailable, class-level inference suggests that its larger n-butyl groups may decompose via different pathways (e.g., β-hydride elimination) compared to methyl or ethyl groups, potentially resulting in lower carbon background levels. This contrasts with trimethylarsine, which is known to cause significant carbon contamination, and triethylarsine, which also exhibits some carbon doping [1][2]. The reduced carbon incorporation risk with di-n-Butylarsin makes it a potentially superior choice for growing high-purity, undoped GaAs or for applications requiring precise intentional carbon doping.

Semiconductor Epitaxy Carbon Doping GaAs Film Purity

Comparative Acute Toxicity Profile: Di-n-Butylarsin vs. Arsine (AsH3) for Enhanced Lab Safety

Arsine gas (AsH3) is an extremely toxic, high-pressure gas with an LC50 (inhalation, rat) of approximately 50 ppm for a 1-hour exposure [1]. Alkylarsines, including di-n-Butylarsin, are consistently reported to exhibit significantly lower acute toxicity due to their liquid state, lower vapor pressure, and different metabolic pathways [2][3]. While specific LD50/LC50 values for di-n-Butylarsin are not published, a safety data sheet for a related compound indicates an oral LD50 (rat) >2,000 mg/kg [4], placing it in a far less hazardous acute toxicity category compared to arsine. This substantial reduction in acute toxicity is a primary driver for their adoption as safer alternatives in semiconductor research and manufacturing [2][3].

Chemical Safety Toxicology Semiconductor Manufacturing

Purity Requirements for High-Performance Semiconductors: Di-n-Butylarsin in MOCVD

The performance of III-V semiconductor devices is exquisitely sensitive to trace metallic and oxygenating impurities in MOCVD precursors [1]. Mono-alkylarsines, including di-n-Butylarsin, must meet stringent purity specifications, containing "substantially no metallic or oxygenating impurities" to enable fabrication of high-quality materials [2]. This requirement stems from the fact that even parts-per-billion (ppb) levels of deep-level impurities can act as recombination centers, severely degrading carrier lifetime and device efficiency. While specific purity data for di-n-Butylarsin is vendor-specific, the class requirement underscores the need for sourcing from suppliers who can provide certified high-purity (>99.9999% metals basis) material, a standard established for tBAs [3].

MOCVD Precursor Purity Semiconductor Material Quality Metallic Impurities

Optimal Research and Industrial Application Scenarios for Di-n-Butylarsin Based on Quantitative Differentiation


Low-Pressure MOCVD of High-Purity GaAs for RF and Power Electronics

Di-n-Butylarsin's predicted lower vapor pressure (~5-15 mmHg) compared to tBAs (125 mmHg) makes it exceptionally well-suited for low-pressure MOCVD processes where precise flux control is paramount [1]. This property, combined with its expected lower carbon contamination risk, enables the growth of high-purity, unintentionally doped GaAs epitaxial layers essential for high-electron-mobility transistors (HEMTs) and other RF devices where minimal background doping is critical for achieving target carrier concentrations and mobility [2][3].

Safer Alternative to Arsine in Academic and Industrial R&D Settings

The significantly lower acute toxicity of di-n-Butylarsin relative to arsine gas (LC50 ~50 ppm/1h) [4] makes it the preferred arsenic source for research laboratories and pilot-scale facilities with less stringent safety infrastructure than full-scale production fabs. Its liquid state at room temperature eliminates the hazards associated with high-pressure gas cylinders, simplifying storage, handling, and waste abatement procedures, thereby reducing operational costs and safety compliance burdens [5][6].

Precursor for Advanced III-V Materials Requiring Reduced Carbon Background Doping

For applications demanding extremely low unintentional carbon doping—such as long-wavelength infrared detectors or high-efficiency solar cells—di-n-Butylarsin offers a potential advantage over methyl- and ethyl-arsines, which are documented sources of carbon contamination [7]. The different thermal decomposition pathway of the n-butyl group may lead to more efficient carbon removal from the growth surface, resulting in higher material purity and improved device performance. This makes di-n-Butylarsin a strategic choice for fabricating next-generation optoelectronic and electronic devices where purity is a key performance differentiator [2][7].

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